N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
Overview
Description
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, is known to interact with enzymes and receptors, modulating their activity . The quinoline core can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClN3OS/c1-17(2)20-9-11-21(12-10-20)27-16-25(24-14-18(3)8-13-26(24)32-27)29(35)34-30-33-28(19(4)36-30)22-6-5-7-23(31)15-22/h5-17H,1-4H3,(H,33,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJPMMNZOIJYLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112125 | |
Record name | N-[4-(3-Chlorophenyl)-5-methyl-2-thiazolyl]-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438227-03-3 | |
Record name | N-[4-(3-Chlorophenyl)-5-methyl-2-thiazolyl]-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438227-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(3-Chlorophenyl)-5-methyl-2-thiazolyl]-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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